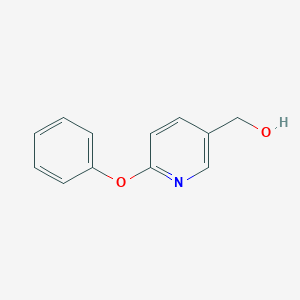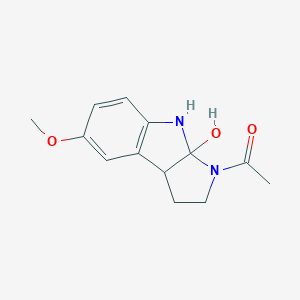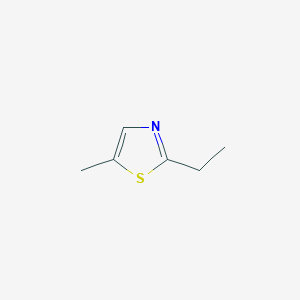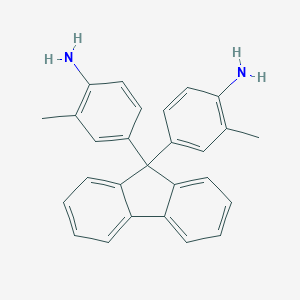
9,9-Bis(4-amino-3-methylphenyl)fluorene
Vue d'ensemble
Description
9,9-Bis(4-amino-3-methylphenyl)fluorene , also known by other names such as 2,2’-Dimethyl-4,4’-(9-fluorenylidene)dianiline and 4,4’-(9-Fluorenylidene)di-o-toluidine , is a chemical compound with the molecular formula C27H24N2 . It appears as a white to yellow-red crystalline powder and has a melting point range of 230°C to 236°C . Let’s explore further:
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Organosoluble and Light-Colored Fluorinated Polyimides
This compound is used in the synthesis of organosoluble and light-colored fluorinated polyimides . These polymers have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents . They have tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa . They also have low dielectric constants (2.68–2.85 at 1 MHz) and low moisture absorptions (0.12–0.24 wt%) .
Synthesis of Bifunctional Ionic Liquids
The compound is used in the synthesis of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . These BFILs are used as catalysts in the condensation reaction of 9-fluorenone and phenol .
Optoelectronic Devices
The compound is widely used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
Photosensitive Materials
It can be used as a photosensitive material in the manufacturing process of printed circuit boards (PCBs), or in optoelectronics and laser printing .
Fluorescent Dyes
The compound can also be used in the synthesis of fluorescent dyes .
High-Efficiency Copper Catalysts
It can be used in the synthesis of high-efficiency copper catalysts .
Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound participates in photoinduced bimolecular electron transfer processes with fullerenes . This suggests that it may interact with its targets through electron transfer mechanisms.
Pharmacokinetics
The compound is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that its bioavailability may be influenced by the presence of these solvents.
Action Environment
The action of 9,9-Bis(4-amino-3-methylphenyl)fluorene can be influenced by environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Propriétés
IUPAC Name |
4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKVLGUIGNRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619151 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107934-60-1 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(4-amino-3-methylphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of 9,9-Bis(4-amino-3-methylphenyl)fluorene (BAMF) influence its electron transfer capabilities with fullerenes?
A1: The research [] demonstrates that BAMF acts as an electron donor to the triplet excited state of fullerenes (C60/C70) in a photoinduced electron transfer process. The specific substitution pattern on the fluorene molecule, with two 4-amino-3-methylphenyl groups at the 9,9-position, plays a crucial role in determining the electron transfer rate and efficiency. While the paper doesn't delve into the exact mechanism, it highlights that these substitutions influence the molecule's electron density and thus its ability to donate electrons to the electron-accepting fullerenes. The study compares BAMF with two other fluorene derivatives, indicating that subtle changes in the substituents significantly impact the observed electron transfer kinetics. This suggests that the position and nature of substituents on the fluorene ring can be tailored to fine-tune the electron transfer properties for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)


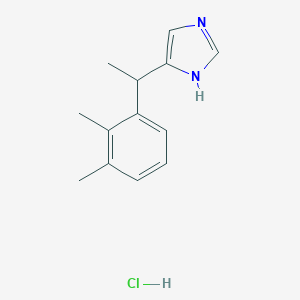

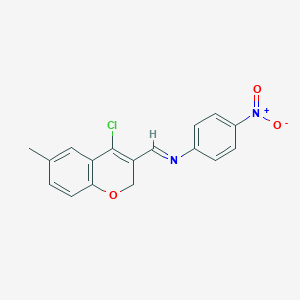
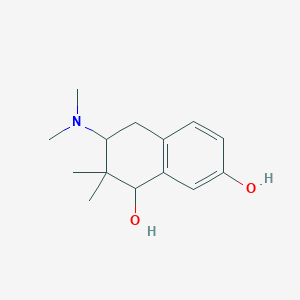
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
